(2-Nitroethyl)benzene
Overview
Description
(2-Nitroethyl)benzene, also known as 1-Nitro-2-phenylethane, is an organic compound with the molecular formula C8H9NO2. It is a nitro compound where a nitro group is attached to an ethyl group, which in turn is bonded to a benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Nitroethyl)benzene can be synthesized through several methods. One common method involves the nitration of ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the nitro group on the ethyl side chain .
Industrial Production Methods: In industrial settings, this compound is produced through a similar nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (2-Nitroethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromic acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Reduction: 2-Aminoethylbenzene.
Oxidation: 2-Nitrobenzoic acid.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Nitroethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary depending on the specific application and the nature of the chemical transformation .
Comparison with Similar Compounds
(2-Nitroethenyl)benzene: Similar in structure but contains a double bond between the ethyl group and the benzene ring.
(2-Nitropropyl)benzene: Contains an additional carbon in the side chain compared to (2-Nitroethyl)benzene.
Uniqueness: this compound is unique due to its specific combination of a nitro group and an ethyl group attached to a benzene ring. This structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-nitroethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWCLWKTUKMCMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210155 | |
Record name | (2-Nitroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6125-24-2 | |
Record name | 1-Nitro-2-phenylethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6125-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Nitroethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006125242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6125-24-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Nitroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-nitroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (2-nitroethyl)benzene unique in the context of natural products?
A1: While nitro groups are commonly associated with synthetic compounds, this compound stands out as a rare example of a naturally occurring nitro compound. Its presence has been confirmed in the floral scent of the Japanese loquat (Eriobotrya japonica) [] and as a defense mechanism in certain millipede species [].
Q2: How is this compound biosynthesized in plants?
A2: Research suggests that this compound biosynthesis in loquat flowers follows a two-step enzymatic pathway. First, the enzyme CYP79D80 catalyzes the conversion of L-phenylalanine to (E/Z)-phenylacetaldoxime []. Subsequently, CYP94A90, a promiscuous fatty acid ω-hydroxylase, catalyzes the formation of this compound from the aldoxime intermediate [].
Q3: Can other plants produce this compound?
A3: While initially identified in loquat, the biosynthetic pathway involving CYP94A enzymes appears to be conserved across various dicot plants. Studies have demonstrated that CYP94As from other plant species can also catalyze the formation of this compound from (E/Z)-phenylacetaldoxime []. This suggests a broader distribution of this nitro compound in the plant kingdom.
Q4: How is this compound biosynthesized in millipedes?
A4: Studies on Eutrichodesmus elegans and E. armatus millipedes revealed that they utilize both (Z)- and (E)-phenylacetaldoximes and phenylacetonitrile as precursors for this compound biosynthesis []. This suggests a more complex biosynthetic pathway compared to plants, potentially involving multiple enzymatic steps.
Q5: What is the biological function of this compound in millipedes?
A5: Research indicates that this compound, along with (Z)- and (E)-(2-nitroethenyl)benzenes, serves as a defense allomone in Eutrichodesmus elegans and E. armatus millipedes []. These compounds are released as a deterrent against predators, showcasing a unique chemical defense mechanism.
Q6: Does the composition of defense allomones in millipedes change throughout their life cycle?
A6: Yes, studies on Eutrichodesmus elegans and E. armatus have shown that the relative composition of this compound and (2-nitroethenyl)benzenes in their defensive secretions varies depending on their life stage [, ]. This suggests a dynamic adaptation of their chemical defenses in response to changing ecological pressures throughout their life cycle.
Q7: What is the structure of this compound?
A7: this compound is an aromatic compound with the molecular formula C8H9NO2. It consists of a benzene ring substituted with a nitroethyl group at the second carbon atom.
Q8: Are there any known glycosides containing this compound?
A8: Yes, Thalictoside, isolated from Thalictrum aquilegifolium, is a glycoside with a this compound moiety []. Additionally, Semiaquilegia adoxoides roots yield a compound featuring a this compound structure linked to a glucose moiety via a xylose unit [, ].
Q9: Has this compound been utilized in synthetic chemistry?
A9: Yes, this compound derivatives have been explored in organic synthesis. For instance, a study described the synthesis of 1-aryl-2-nitro-3-(3,4,5-trimethoxyphenyl)propenes, utilizing 1,2,3-trimethoxy-5-(2-nitroethyl)benzene as a starting material []. These compounds have potential as precursors for novel mescaline derivatives.
Q10: Are there any known spectroscopic data available for this compound?
A10: While the provided abstracts don't offer specific spectroscopic details, this compound characterization typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide information about the compound's structure, functional groups, and fragmentation patterns.
Q11: What are the potential future research directions for this compound?
A11: Further research on this compound could focus on:
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